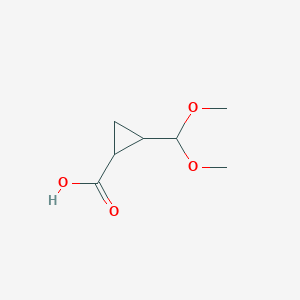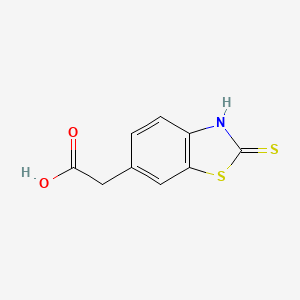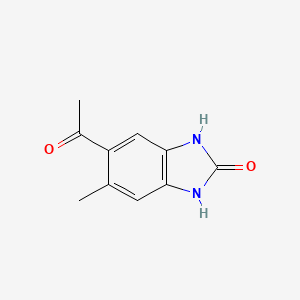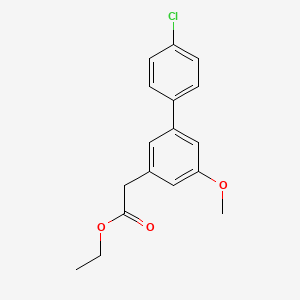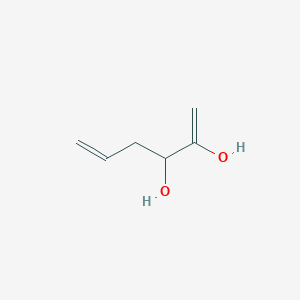
1,5-Hexadiene-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Hexadiene-2,3-diol is an organic compound with the molecular formula C6H10O2. It is a colorless liquid that is soluble in water and organic solvents. This compound contains two hydroxyl groups and two double bonds, making it a versatile molecule in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Hexadiene-2,3-diol can be synthesized through various methods. One common method involves the pinacol coupling reaction of acrolein. In this reaction, acrolein is reduced using a metal catalyst such as magnesium to form the desired diol .
Industrial Production Methods
In industrial settings, this compound is produced through the catalytic hydrogenation of 1,5-hexadiene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Hexadiene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl groups with halogens.
Major Products Formed
Oxidation: The major products are aldehydes or ketones.
Reduction: The major products are saturated alcohols.
Substitution: The major products are halogenated compounds.
Wissenschaftliche Forschungsanwendungen
1,5-Hexadiene-2,3-diol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving diols.
Industry: It is used as a solvent and intermediate in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,5-Hexadiene-2,3-diol involves its ability to undergo various chemical reactions due to the presence of hydroxyl groups and double bonds. These functional groups allow it to participate in oxidation, reduction, and substitution reactions, making it a versatile compound in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Hexadiene-3,4-diol: Similar in structure but with hydroxyl groups at different positions.
1,3-Hexadiene: Contains double bonds but lacks hydroxyl groups.
1,4-Pentadien-3-ol: Contains a hydroxyl group and double bonds but with a different carbon chain length
Uniqueness
1,5-Hexadiene-2,3-diol is unique due to the specific positioning of its hydroxyl groups and double bonds, which allows it to undergo a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
224294-66-0 |
|---|---|
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
hexa-1,5-diene-2,3-diol |
InChI |
InChI=1S/C6H10O2/c1-3-4-6(8)5(2)7/h3,6-8H,1-2,4H2 |
InChI-Schlüssel |
PSTBYXSYWMQNJV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(C(=C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


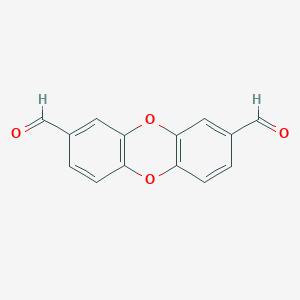

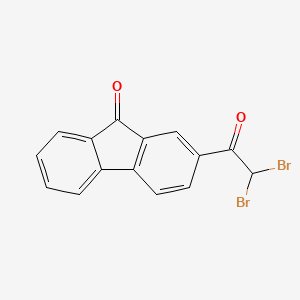
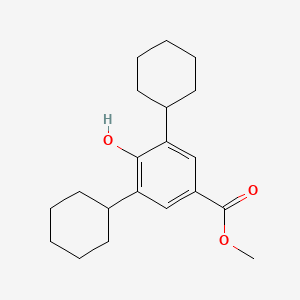
![6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-amine](/img/structure/B13953482.png)
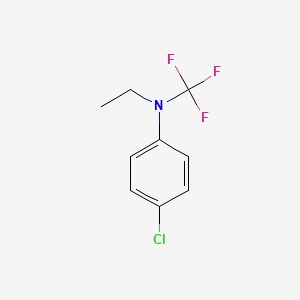
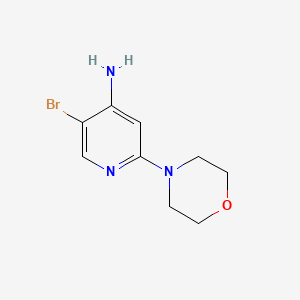
![(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13953506.png)
